

An In-depth Technical Guide to D(-)-2-Aminobutyric acid-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*(-)-2-Aminobutyric acid-*d*6

Cat. No.: B12308104

[Get Quote](#)

This technical guide provides a comprehensive overview of **D(-)-2-Aminobutyric acid-d6**, a deuterated isotopologue of D(-)-2-Aminobutyric acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the compound's structure, properties, synthesis, and applications, with a focus on its role as an internal standard in analytical methodologies.

Core Compound Structure and Properties

D(-)-2-Aminobutyric acid-d6 is a stable isotope-labeled amino acid where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Chemical Structure:

Table 1: General and Physicochemical Properties of **D(-)-2-Aminobutyric acid-d6**

Property	Value	Reference
IUPAC Name	(2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid	[1][2]
CAS Number	1276197-57-9	[2]
Molecular Formula	C ₄ D ₆ H ₃ NO ₂	[2]
Molecular Weight	109.16 g/mol	[3]
Canonical SMILES	CCC(C(=O)O)N	[3]
Isotopic Purity	atom % D: ≥98%	[3]
Chemical Purity	≥98%	[4]
Appearance	White solid	N/A
Solubility	Soluble in water	[5]

Synthesis and Purification

The synthesis of **D(-)-2-Aminobutyric acid-d6** can be achieved through various methods, including chemical synthesis involving deuterated reagents or enzymatic synthesis followed by deuteration. A plausible synthetic approach involves the enzymatic synthesis of D-2-aminobutyric acid followed by a deuteration step.

Enzymatic Synthesis of D-2-Aminobutyric Acid (Non-deuterated precursor)

A highly atom-economic enzymatic cascade can be employed for the synthesis of D-2-aminobutyric acid from L-threonine. This method utilizes a tri-enzymatic system composed of L-threonine ammonia lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH) for cofactor regeneration.

Experimental Protocol:

- Reaction Setup: A reaction mixture is prepared containing L-threonine, L-TAL, D-AADH, FDH, and a formate salt (e.g., sodium formate or ammonium formate) in a suitable buffer

(e.g., Na_2CO_3 - NaHCO_3 buffer, pH 9.0).

- Enzymatic Cascade:
 - L-threonine is deaminated by L-TAL to produce 2-oxobutyric acid and ammonia.
 - 2-oxobutyric acid is then reductively aminated by D-AADH to yield D-2-aminobutyric acid. The ammonia generated in the first step can serve as the amino donor.
 - FDH is used to regenerate the NADH cofactor consumed by D-AADH.
- Reaction Monitoring: The progress of the reaction is monitored by HPLC to determine the consumption of L-threonine and the formation of D-2-aminobutyric acid.
- Purification:
 - Upon completion of the reaction, the pH of the mixture is adjusted to <2 to precipitate the enzymes.
 - The enzymes are removed by centrifugation.
 - The supernatant containing the product is purified using a cation-exchange resin column.
 - The product is eluted from the column with a dilute ammonia solution (e.g., 3% $\text{NH}_3\cdot\text{H}_2\text{O}$).
 - The eluate is concentrated to obtain pure D-2-aminobutyric acid.

Deuteration

General methods for the deuteration of amino acids can be applied to the synthesized D-2-aminobutyric acid. One common method involves acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent such as D_2O .

Analytical Characterization

The identity and purity of **D(-)-2-Aminobutyric acid-d6** are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Please note that the following data is for the non-deuterated D(-)-2-Aminobutyric acid and serves as a reference.

Table 2: Reference Spectroscopic Data for D(-)-2-Aminobutyric acid

Technique	Data	Reference
¹ H NMR	(D ₂ O, 400 MHz) δ (ppm) 3.62 (t, J=6.0 Hz, 1H), 1.80 (m, 2H), 0.89 (m, J=8.4 Hz, 3H)	[6]
¹³ C NMR	(D ₂ O) δ (ppm) 175.0, 55.0, 25.0, 9.0	[7]
Mass Spectrum (EI)	m/z: 103 (M ⁺), 58, 41, 29	[8]

Applications in Research and Drug Development

D(-)-2-Aminobutyric acid-d6 is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[9] Its key applications are in metabolomics, pharmacokinetic studies, and isotope dilution analysis.

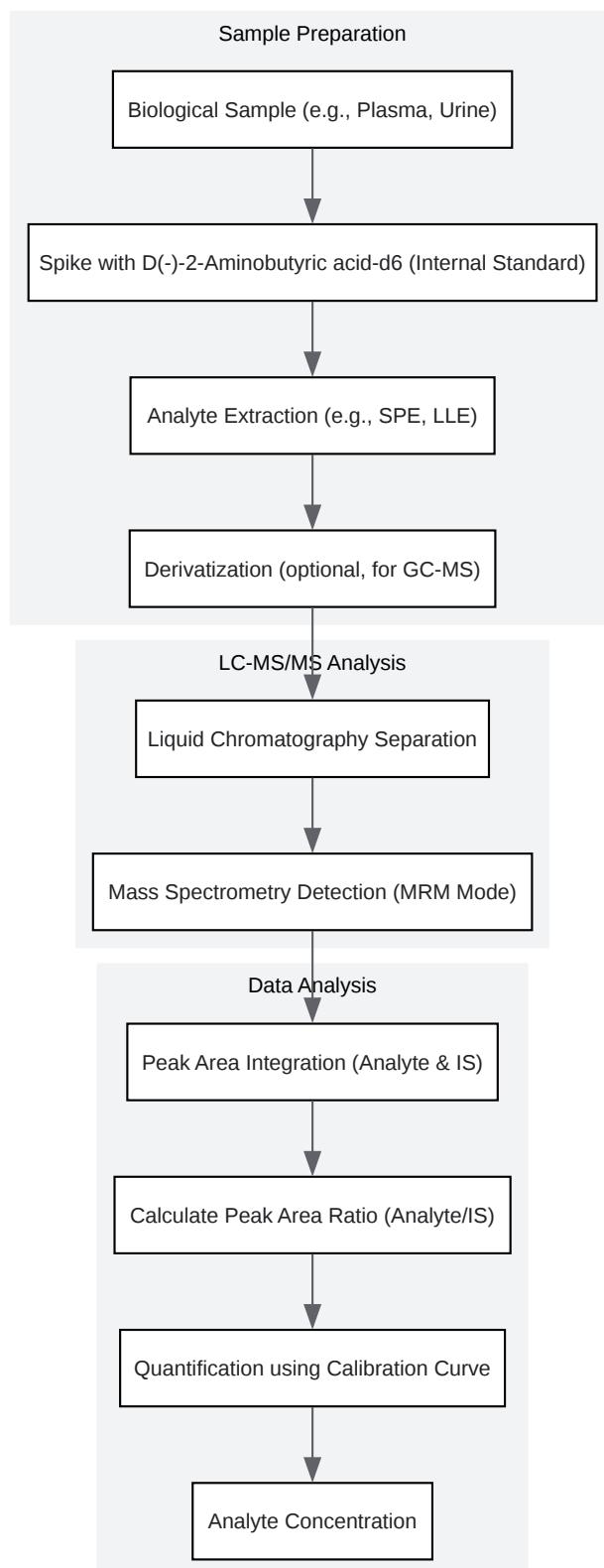
Internal Standard in Mass Spectrometry

Due to its identical chemical properties to the endogenous, non-labeled D(-)-2-Aminobutyric acid, but with a distinct mass, the d6-labeled compound is an ideal internal standard. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency, allowing for accurate correction of matrix effects and variations in instrument response.

Metabolomics

In metabolomics studies, **D(-)-2-Aminobutyric acid-d6** is used to accurately quantify the levels of endogenous 2-aminobutyric acid in biological samples.[3] This is crucial for studying metabolic pathways and identifying potential biomarkers for diseases.

Pharmacokinetic Studies

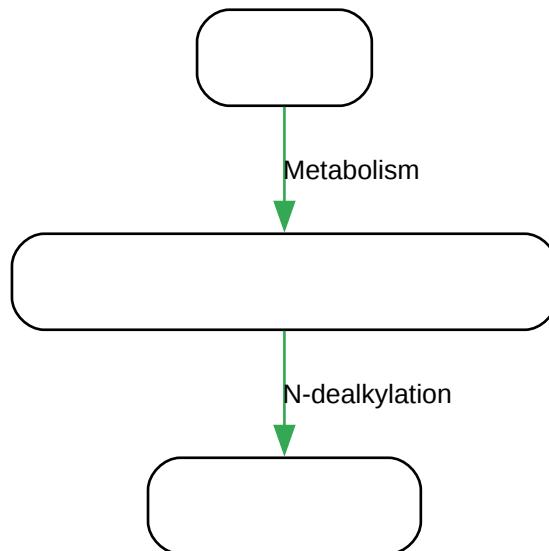

This stable isotope-labeled compound is valuable in drug metabolism and pharmacokinetic (DMPK) studies. For instance, 2-aminobutyric acid has been identified as a metabolite of the

anti-tuberculosis drug ethambutol.[\[10\]](#) Using **D(-)-2-Aminobutyric acid-d6** as an internal standard allows for the precise measurement of the formation of this metabolite over time.

Experimental Workflow and Signaling Pathway

Experimental Workflow: Quantification using an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using **D(-)-2-Aminobutyric acid-d6** as an internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for analyte quantification using a stable isotope-labeled internal standard.

Signaling Pathway: Metabolism of Ethambutol

2-Aminobutyric acid is a known metabolite of the anti-tuberculosis drug, ethambutol. The following diagram illustrates this metabolic pathway.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Ethambutol to 2-Aminobutyric acid.[10]

Conclusion

D(-)-2-Aminobutyric acid-d6 is a valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry enables accurate and precise quantification of its non-labeled analog in complex biological matrices. This technical guide provides essential information on its structure, properties, synthesis, and applications, facilitating its effective use in demanding analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [[lgcstandards.com](#)]
- 2. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [[lgcstandards.com](#)]
- 3. isotope.bocsci.com [[isotope.bocsci.com](#)]
- 4. DL-2-Aminobutyric acid (D₂^{D₆}, 98%) - Cambridge Isotope Laboratories, DLM-9802-PK [[isotope.com](#)]
- 5. medchemexpress.com [[medchemexpress.com](#)]
- 6. D-2-Aminobutyric acid(2623-91-8) 1H NMR [[m.chemicalbook.com](#)]
- 7. D-2-Aminobutyric acid(2623-91-8) 13C NMR spectrum [[chemicalbook.com](#)]
- 8. dl-2-Aminobutyric acid [[webbook.nist.gov](#)]
- 9. medchemexpress.com [[medchemexpress.com](#)]
- 10. researchgate.net [[researchgate.net](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to D(-)-2-Aminobutyric acid-d6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12308104#d-2-aminobutyric-acid-d6-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com